molecular formula C9H20N10O5 B14647790 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea CAS No. 50837-30-4

1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea

Cat. No.: B14647790
CAS No.: 50837-30-4
M. Wt: 348.32 g/mol
InChI Key: YKLXJVRAOOKPPV-UHFFFAOYSA-N
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Description

1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea is a complex organic compound with the molecular formula C₇H₁₆N₈O₃ It is known for its unique structure, which includes multiple carbamoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea typically involves the reaction of formaldehyde with urea derivatives. The process can be summarized as follows:

    Reaction of Formaldehyde with Urea: Formaldehyde reacts with urea to form intermediates such as dimethylolurea.

    Formation of Carbamoylamino Groups: The intermediates undergo further reactions to introduce carbamoylamino groups, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions. The key steps include:

    Mixing Reactants: Formaldehyde and urea derivatives are mixed in specific ratios.

    Controlled Heating: The mixture is heated to facilitate the formation of intermediates and the final product.

    Purification: The product is purified through filtration and recrystallization to obtain high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more carbamoylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Various oxidized derivatives with altered functional groups.

    Reduction Products: Simpler amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the carbamoylamino groups.

Scientific Research Applications

1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea has a wide range of applications in scientific research:

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Biochemical Pathways: Investigated for its role in various biochemical pathways.

Medicine

    Drug Development: Explored as a potential lead compound for developing new drugs.

    Therapeutic Applications: Studied for its therapeutic potential in treating certain diseases.

Industry

    Polymer Production: Used in the production of specialized polymers.

    Material Science: Investigated for its potential in developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethylenetriurea: Similar structure with multiple urea groups.

    N,N’-Bis-ureidomethyl-urea: Contains bis-ureidomethyl groups.

    2,4,6,8-Tetraazanonanediamide,5-oxo: Another compound with multiple carbamoylamino groups.

Uniqueness

1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea stands out due to its unique combination of carbamoylamino groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

50837-30-4

Molecular Formula

C9H20N10O5

Molecular Weight

348.32 g/mol

IUPAC Name

1,3-bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea

InChI

InChI=1S/C9H20N10O5/c10-5(20)12-1-14-7(22)16-3-18-9(24)19-4-17-8(23)15-2-13-6(11)21/h1-4H2,(H3,10,12,20)(H3,11,13,21)(H2,14,16,22)(H2,15,17,23)(H2,18,19,24)

InChI Key

YKLXJVRAOOKPPV-UHFFFAOYSA-N

Canonical SMILES

C(NC(=O)N)NC(=O)NCNC(=O)NCNC(=O)NCNC(=O)N

Origin of Product

United States

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